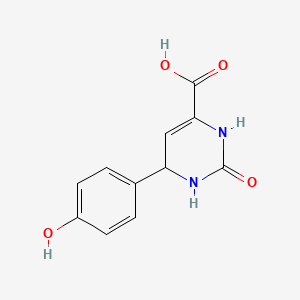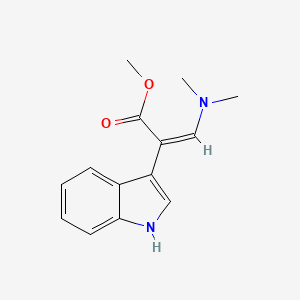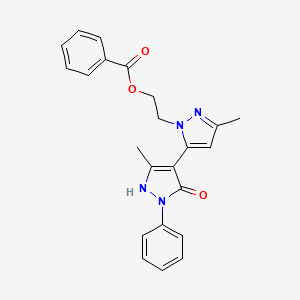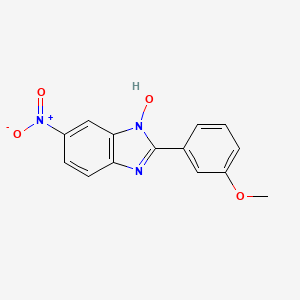![molecular formula C21H11Cl4N5 B3133904 3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 400075-14-1](/img/structure/B3133904.png)
3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
描述
3-(2,4-Dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a complex organic compound characterized by its multiple chlorine atoms and triazoloquinazolin core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazoloquinazolin core. Key steps may include:
Condensation Reactions: Formation of the triazoloquinazolin core through condensation reactions involving hydrazine and appropriate precursors.
Halogenation: Introduction of chlorine atoms at specific positions on the phenyl rings using halogenating agents like thionyl chloride or phosphorus pentachloride.
Coupling Reactions: Formation of the amine linkage between the two phenyl rings using coupling agents such as carbodiimides or coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the phenyl rings, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions may target the nitrogen atoms, leading to the formation of amines or amides.
Substitution Reactions: Substitution reactions can occur at the chlorine atoms, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Compounds with different functional groups replacing the chlorine atoms.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool in biological studies, particularly in understanding the interactions of chlorine-containing molecules with biological systems.
Medicine: Potential use in drug discovery and development, especially in targeting diseases where chlorine atoms play a role in the mechanism of action.
Industry: Applications in the development of new materials, such as polymers or coatings, that require chlorine atoms for specific properties.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine atoms may enhance binding affinity or specificity to these targets, leading to desired biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
相似化合物的比较
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide and algicide that inhibits photosynthesis.
2,4-Dichlorophenol: A precursor to herbicides and other chemical compounds.
2,4-Dichlorophenoxyacetic acid (2,4-D): A common herbicide used in agriculture.
Uniqueness: 3-(2,4-Dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine stands out due to its complex structure and the presence of multiple chlorine atoms, which can impart unique chemical and biological properties compared to simpler dichlorophenyl compounds.
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl4N5/c22-11-5-7-13(16(24)9-11)19-28-29-20-14-3-1-2-4-18(14)27-21(30(19)20)26-12-6-8-15(23)17(25)10-12/h1-10H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLPSKRAUAHBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)NC4=CC(=C(C=C4)Cl)Cl)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl4N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3133837.png)

![(2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-1-(pyridin-2-yl)ethan-1-one](/img/structure/B3133846.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide](/img/structure/B3133852.png)
![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)
![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)
![3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide](/img/structure/B3133877.png)

![Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate](/img/structure/B3133898.png)


